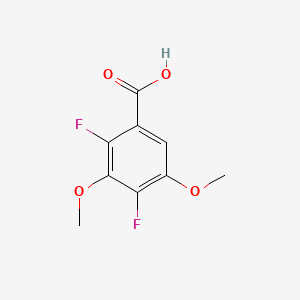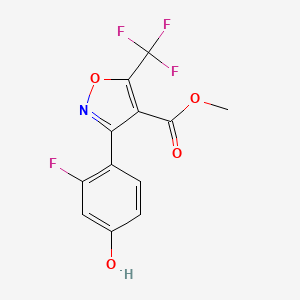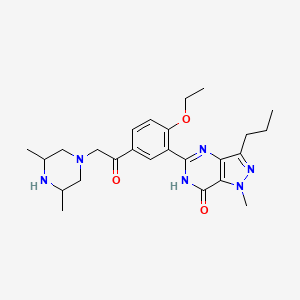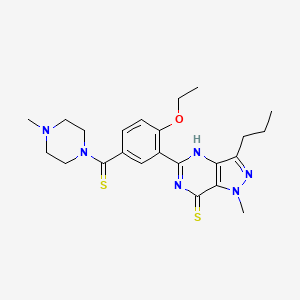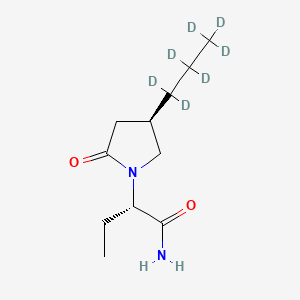
Brivaracetam-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brivaracetam-d7 is an anticonvulsant used for the treatment of partial-onset seizures . It functions by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain . The chemical name for this compound is (S)-2- (®-2-Oxo-4- (propyl-d7)pyrrolidin-1-yl)butanamide .
Synthesis Analysis
The synthesis of Brivaracetam involves various synthetic strategies . One of the reported methods begins with ®-methyl-2-bromobutanoate with HCl salt of methyl 3-(aminomethyl)hexanoate in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of Brivaracetam has been analyzed using various techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam undergoes various chemical reactions during its synthesis . The reaction takes place with S-2-aminobutyramide in basic media, affording a racemic mixture of brivaracetam .Physical and Chemical Properties Analysis
Brivaracetam has specific physical and chemical properties that have been analyzed using various methods . An isocratic reverse phase HPLC-UV method was developed for the determination of Brivaracetam in the presence of its related impurities and degradation products .科学的研究の応用
Brivaracetam (BRV) is a novel high-affinity synaptic vesicle protein 2A ligand and has been investigated for the treatment of epilepsy. It has shown efficacy and safety in adults with uncontrolled partial-onset seizures (Biton et al., 2014).
Brivaracetam-d7 was used as an internal standard in developing a simplified method for measuring brivaracetam plasma concentrations, applicable to therapeutic drug monitoring in epilepsy patients (Mohamed et al., 2020).
Studies have shown that brivaracetam differentially affects voltage-gated sodium currents without impairing sustained repetitive firing in neurons, suggesting its potential mechanism of action in epilepsy treatment (Niespodziany et al., 2014).
The pharmacokinetic properties of brivaracetam, including its rapid absorption and elimination, were characterized, indicating its potential for use in epilepsy treatment (Rolan et al., 2008).
Brivaracetam was also found to have anti-ictogenic and antiepileptogenic properties in rats, further supporting its use in epilepsy treatment (Dupuis et al., 2015).
Another study on brivaracetam's pharmacokinetics and CNS pharmacodynamics in healthy men provided insights into its safety and tolerability, which is crucial for its clinical application (Stockis et al., 2016).
Brivaracetam's potential use in status epilepticus was explored in a retrospective single-center study, indicating its efficacy in this emergency setting (Kalss et al., 2018).
A systematic review of intravenous brivaracetam in the treatment of status epilepticus highlighted its clinical efficacy and tolerability (Brigo et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BZCIRLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

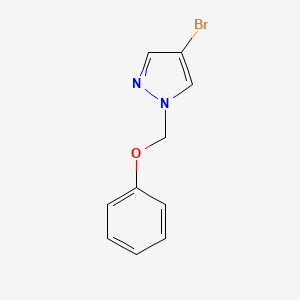
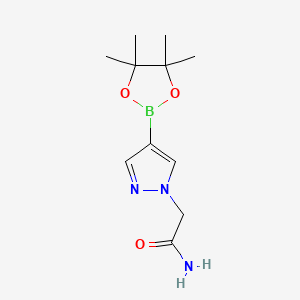


![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)
![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)
